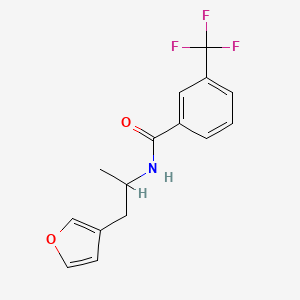![molecular formula C22H14Cl4N2O3S B3008700 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477711-62-9](/img/structure/B3008700.png)
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole is a chemically synthesized molecule that features a pyrazole core, a common structural motif in medicinal chemistry due to its biological relevance. The molecule is characterized by the presence of sulfonyl and dichlorobenzyl groups, which are known to influence the chemical and biological properties of such compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 3,5-[(sub)phenyl]-1H-pyrazole derivatives has been reported using sulfamic acid catalysis from substituted chalcones and isoniazid . Similarly, the synthesis of 3,3-diphenyl-3H-pyrazoles has been achieved through 1,3-dipolar cycloaddition reactions using vinyl sulfones as chemical equivalents of acetylenes . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of substituents such as sulfonyl groups can significantly affect the molecule's reactivity and interaction with biological targets. For example, the crystal structure of a related compound, (5-(4-chlorophenylsulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone, has been reported, highlighting the importance of the arylsulfonyl moiety in these molecules .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including C-H amidation and sulfonamidation, as directed by bidentate directing groups . The presence of sulfonyl groups in the molecule can also lead to reactions such as dehydrosulfonation . These reactions are important for further functionalization and modification of the pyrazole core to enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their substituents. For instance, the introduction of sulfonyl groups can improve the solubility and stability of these compounds . The presence of halogen atoms, such as chlorine, can also affect the molecule's reactivity and interactions with biological targets . These properties are essential for the development of pyrazole-based pharmaceuticals.
Relevant Case Studies
Several studies have evaluated the pharmacological activities of pyrazole derivatives. For example, certain N1-isonicotinoyl pyrazole derivatives have shown significant anti-mycobacterial and antibacterial activities, as well as anti-cancer effects against human breast cancer cell lines . Another study reported the synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles with notable anti-inflammatory activity . These case studies demonstrate the potential of pyrazole derivatives as therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Herbicidal and Insecticidal Activities : A study by Wang et al. (2015) discusses the synthesis of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. These compounds, which include variations similar to the queried compound, have shown favorable herbicidal and insecticidal activities.
Antimicrobial and Antioxidant Activities : Research conducted by Chennapragada & Palagummi (2018) revealed that certain pyrazole derivatives possess antimicrobial potency and exhibit strong antioxidant activity. This study highlights the potential of these compounds in medicinal research.
Structural and Chemical Transformations
Synthesis and Characterization : The work by Liu et al. (2017) focuses on the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for many biologically active compounds. The study includes the optimization of the synthetic method and characterization of the derivatives.
Thermal and Acid-Catalyzed Transformations : Vasin et al. (2015) conducted a study on methyl and p-tolyl phenylethynyl sulfones reacting with diphenyldiazomethane. This research details the thermal and acid-catalyzed transformations of the resulting products, demonstrating complex chemical behaviors of pyrazole derivatives.
Antimicrobial Activity
- Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : Shah et al. (2014) synthesized a series of azetidin-2-one based derivatives and tested their antibacterial and antifungal activities. This study provides insights into the antimicrobial potential of such compounds.
Molecular Targeting and Anticancer Activity
- Potential Antitumor Agents : A study by Kettmann et al. (2005) on the synthesis of 5-amino-4-methylsulfonyl-1-phenyl-1H-pyrazole, designed as a potential antitumor agent, highlights the significance of pyrazole derivatives in cancer treatment.
In Vivo Antiobesity Activity
- CB1 Receptor Antagonism : Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides and evaluated their appetite suppression and body weight reduction in animal models. The study provides evidence of the compound's effectiveness in obesity management through CB1 receptor antagonism.
Propiedades
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(3,4-dichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O3S/c23-16-4-1-15(20(25)11-16)13-31-17-5-2-14(3-6-17)22-9-10-28(27-22)32(29,30)18-7-8-19(24)21(26)12-18/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKCLKISBCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

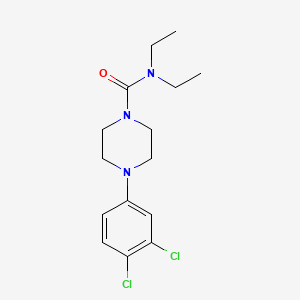
![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)
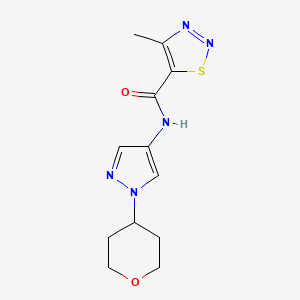
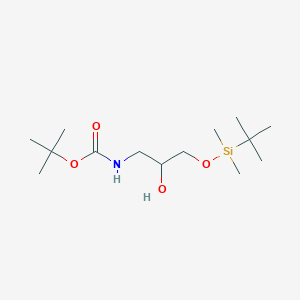
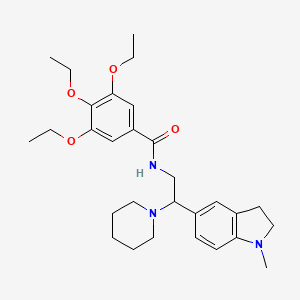
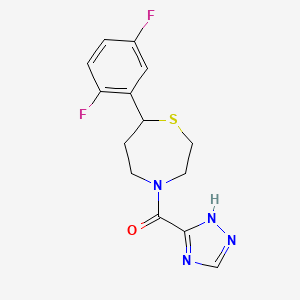
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)
![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
